molecular formula C27H28N4O4S2 B2759845 N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide CAS No. 922626-45-7

N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide

Cat. No. B2759845
CAS RN: 922626-45-7
M. Wt: 536.67
InChI Key: QLEAPXGJCBYRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H28N4O4S2 and its molecular weight is 536.67. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The compound exhibits emergent antibacterial activity when combined with the cell-penetrating peptide octaarginine. Researchers synthesized N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which incorporate both thiazole and sulfonamide groups. Several of these compounds display potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, derivatives with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains. The isopropyl-substituted derivative demonstrates a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. The drug–peptide complex shows distinctive behavior, suggesting a unique mode of action that goes beyond the sum of its individual components .

Antimicrobial Properties

Compound 4, with a 3,4-dimethoxyphenyl moiety at the fourth position of the thiazole ring, displays potent inhibitory activity (MIC = 1.4 μM) against various microorganisms. Its efficacy is comparable to that of the standard drug vancomycin .

Anticancer Potential

While specific studies on this compound’s anticancer activity are not mentioned in the available literature, further investigations may reveal its potential in cancer therapy .

Fungicidal Activities

Analogues of this compound have been evaluated for their fungicidal properties. For instance, compound 2b exhibits promising fungicidal activity .

properties

IUPAC Name

N-[2-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S2/c1-3-35-23-9-6-10-24-25(23)28-27(36-24)31-17-15-30(16-18-31)26(32)21-7-4-5-8-22(21)29-37(33,34)20-13-11-19(2)12-14-20/h4-14,29H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLEAPXGJCBYRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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